molecular formula C11H10BrNO2 B008564 ethyl 6-bromo-1H-indole-3-carboxylate CAS No. 103858-55-5

ethyl 6-bromo-1H-indole-3-carboxylate

Cat. No. B008564
M. Wt: 268.11 g/mol
InChI Key: GBTDSENHTMLWAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 6-bromo-1H-indole-3-carboxylate can be synthesized through various methods, including novel synthesis techniques that serve as intermediates in preparing potential therapeutic agents. For instance, the compound has been synthesized as a useful intermediate in the preparation of potential glycine site antagonists, highlighting its importance in medicinal chemistry (Fabio & Pentassuglia, 1998). Furthermore, research has shown the synthesis of monobrominated ethyl indole-3-carboxylate through bromination, leading to a nearly equimolar mixture of 5- and 6-bromoindoles (Leggetter & Brown, 1960).

Molecular Structure Analysis

The molecular structure of ethyl 6-bromo-1H-indole-3-carboxylate derivatives has been elucidated through crystal structure and Hirshfeld surface analysis. Such studies provide insights into the compound's crystalline form and intermolecular interactions, which are essential for understanding its chemical behavior and potential applications in drug design (Geetha et al., 2017).

Chemical Reactions and Properties

Ethyl 6-bromo-1H-indole-3-carboxylate participates in various chemical reactions, including three-component tandem reactions that involve acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates. These reactions synthesize highly diversified pyrimido[1,2-a]indoles, showcasing the compound's versatility in organic synthesis (Gupta et al., 2011).

Scientific Research Applications

  • Synthesis of Glycine Site Antagonists : It serves as a key intermediate in preparing potential glycine site antagonists, contributing to the field of neuropharmacology and CNS disorders treatment (Fabio & Pentassuglia, 1998).

  • Synthesizing Indoles and Related Compounds : The compound is used in synthesizing various indoles, which are crucial in developing pharmaceuticals and other organic materials (Murakami et al., 1985).

  • Intermediate for Arbidol Hydrochloride : It acts as an intermediate in synthesizing arbidol hydrochloride, an antiviral medication used in flu treatment (Wang Yu-ling, 2011).

  • Synthesis of 7-Bromoindole : It is used in the preparation of 7-bromoindole, a compound with applications in organic synthesis and potential pharmacological uses (Leggetter & Brown, 1960).

  • Anti-Hepatitis B Virus Activities : Derivatives of ethyl 6-bromo-1H-indole-3-carboxylate have shown potential anti-hepatitis B virus activities, marking its significance in antiviral research (Chai et al., 2006).

  • Antiviral Activities : Some derivatives of this compound exhibit notable antiviral activities, with comparable activity to known antiviral drugs (Gong Ping, 2006).

  • Marine Natural Products : In the field of marine natural products, derivatives of this compound, like iotrochotamides I and II, are isolated from marine sponges and have shown biological activity (Ibrahim et al., 2009).

Safety And Hazards

The safety information for ethyl 6-bromo-1H-indole-3-carboxylate includes the following hazard statements: H302-H317. Precautionary measures include P280 .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The construction of indoles as a moiety in selected alkaloids is a topic of interest .

properties

IUPAC Name

ethyl 6-bromo-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-6-13-10-5-7(12)3-4-8(9)10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTDSENHTMLWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-bromo-1H-indole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Mokhlesi, F Stuhldreier, KW Wex… - Journal of natural …, 2017 - ACS Publications
… mg), 6-bromo-1H-indole-3-carbaldehyde (1.2 mg), 6-bromo-1H-indole-3-carboxylic acid (1 mg), methyl 6-bromo-1H-indole-3-carboxylate (1 mg), ethyl 6-bromo-1H-indole-3-carboxylate …
Number of citations: 19 pubs.acs.org
D Laurent, F Pietra - Chemistry & biodiversity, 2004 - Wiley Online Library
… [9]), indole alkaloids (ethyl 6-bromo-1H-indole-3-carboxylate (2) and 6-bromo-3(hydroxyacetyl)-1H-indole (3) from Pleroma menoui Levi C. & Levi P., 1983 [10]), pteridines (4 from C. …
Number of citations: 29 onlinelibrary.wiley.com

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